4-ethyl-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-4-5(6(9)10)8-3-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKCCMVSAJWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284380 | |
| Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80304-44-5 | |
| Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80304-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Precursor Preparation : Ethyl 4-(ethylamino)-3-nitrobenzoate is synthesized by nitration and subsequent ethylamination of a benzoate ester.
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Cyclization : The nitro group is reduced in situ by Na₂S₂O₄, facilitating intramolecular cyclization with a carbonyl compound (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) to form the imidazole ring.
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Hydrolysis : The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (33%) to yield the carboxylic acid.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield | 65–75% (post-hydrolysis) | |
| Temperature | 90°C (cyclization) | |
| Reagents | Na₂S₂O₄, DMSO, NaOH |
This method emphasizes regioselective ring formation but requires precise control over nitro reduction and cyclization kinetics.
Oxidation of Formyl-Substituted Imidazoles
The oxidation of 5-formyl-4-ethyl-1H-imidazole to the corresponding carboxylic acid is a direct route documented in patent literature. This approach leverages the susceptibility of aldehydes to oxidation under acidic or basic conditions.
Synthetic Pathway
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Formylation : Introduction of a formyl group at position 5 via Vilsmeier-Haack reaction or Friedel-Crafts acylation.
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Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media (e.g., HCl) converts the formyl group (–CHO) to a carboxylic acid (–COOH).
Example Protocol :
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Substrate : 2-Propyl-4-ethyl-5-formylimidazole (20 g, 0.12 mol).
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Oxidizing Agent : KMnO₄ (2.5 equiv) in 1 M HCl at 60°C for 6 hours.
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Workup : Filtration to remove MnO₂ byproducts, followed by acidification to precipitate the product.
Key Data :
This method is advantageous for its simplicity but requires access to formylated precursors.
Hydrolysis of Ester Derivatives
Hydrolysis of ethyl 4-ethyl-1H-imidazole-5-carboxylate is a widely used industrial method, particularly for scalable production. The ester serves as a stable intermediate, enabling easier purification before hydrolysis.
Procedure Overview
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Ester Synthesis : Reacting α-chlorinated oxaloacetic acid diethyl ester with ethylamine in the presence of an organic base (e.g., triethylamine).
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Cyclization : Intramolecular nucleophilic displacement forms the imidazole ring with the ethyl group at position 4.
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Hydrolysis : Saponification with aqueous NaOH (2 M) at reflux converts the ester to the carboxylic acid.
Optimization Insights :
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Solvent : Ethanol/water mixtures (3:1) improve hydrolysis efficiency.
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Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30%.
Key Data :
| Parameter | Value/Detail | Source |
|---|---|---|
| Yield (Ester) | 70–80% | |
| Hydrolysis Yield | 90–95% | |
| Purity | ≥98% (post-crystallization) |
Alkylation and Subsequent Functionalization
Introducing the ethyl group via alkylation after ring formation is a modular strategy. This method is exemplified in the synthesis of angiotensin II receptor antagonists, where 4-ethylimidazole intermediates are functionalized at position 5.
Stepwise Process
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Imidazole Ring Formation : Cyclocondensation of glyoxal derivatives with urea or thiourea.
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Ethyl Group Introduction : Alkylation at position 4 using ethyl bromide or ethyl iodide in the presence of K₂CO₃.
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Carboxylation : Direct carboxylation at position 5 via Kolbe-Schmitt reaction or metal-catalyzed carbonylation.
Challenges :
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Regioselectivity : Competing alkylation at positions 2 and 4 necessitates careful optimization.
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Catalyst Choice : Palladium catalysts (e.g., Pd/C) improve carboxylation efficiency but increase costs.
Key Data :
Comparative Analysis of Methods
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | Moderate | High | High |
| Formyl Oxidation | 80–85 | High | Moderate | Excellent |
| Ester Hydrolysis | 90–95 | Industrial | Low | Excellent |
| Alkylation-Functionalization | 50–70 | Low | High | Moderate |
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the carboxylic acid group.
Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 4-ethyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of imidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations:
- Functional Groups : The presence of a nitro group (e.g., in 1-benzyl-5-nitro analogue) increases acidity of the carboxylic acid due to electron withdrawal, while trifluoromethoxy groups enhance lipophilicity and stability .
- Zwitterionic Forms : Compounds like 4-carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate exhibit zwitterionic behavior, enabling unique hydrogen-bonding networks and crystal packing .
Crystallographic and Stability Data
- 4-Carboxy-2-methyl-1H-imidazol-3-ium-5-carboxylate : Forms planar molecules with intramolecular H-bonds (C1 carboxylate to C5 carboxyl) and 2D frameworks via N–H⋯O and O–H⋯O interactions .
- Target Compound : As a hydrochloride salt, it likely exhibits ionic crystal packing, though structural data are unavailable in the evidence.
Biological Activity
4-Ethyl-1H-imidazole-5-carboxylic acid (EIAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of EIAC, including its mechanisms of action, interactions with biological macromolecules, and relevant case studies.
This compound is characterized by the molecular formula C6H8N2O2. Its structure features an ethyl group at the 4-position and a carboxylic acid functional group at the 5-position of the imidazole ring, which contributes to its reactivity and biological activity. The compound is primarily studied in its hydrochloride form, enhancing its solubility and stability in biological systems.
The biological activity of EIAC can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activities. This property makes it a candidate for developing enzyme inhibitors.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological molecules, affecting their functions and modulating biochemical pathways.
- Structural Similarity to Histidine : Given its resemblance to histidine, EIAC may play roles in enzyme catalysis and as a precursor for biologically active compounds.
Biological Activities
Research indicates that EIAC exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that EIAC possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Activity : EIAC has been investigated for its potential anticancer properties. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various pathways .
- Interaction with Cannabinoid Receptors : Derivatives of EIAC have been studied for their antagonistic activities on cannabinoid CB2 receptors, suggesting potential applications in pain management and inflammation control.
Study on Anticancer Activity
A study focused on the synthesis of N-substituted cyclic imides derived from EIAC demonstrated significant anticancer activity. The derivatives showed inhibition of cancer cell growth in vitro, with IC50 values indicating effective concentrations for therapeutic use. This highlights the potential of EIAC as a lead compound in anticancer drug development.
Antimicrobial Evaluation
In another study, EIAC was evaluated against several bacterial strains. The results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, showcasing its therapeutic potential as an antibiotic.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 4-amino-1H-imidazole-5-carboxylate | Amino group at 4-position | Enhanced solubility; different reactivity |
| 1-Methylimidazole | Methyl group at nitrogen | Different basicity; used in catalysis |
| 4-Methylimidazole | Methyl group at 4-position | Known for neuroactive properties |
This comparison illustrates how the unique ethyl substitution and carboxylic acid functionality of EIAC may influence its biological activity compared to these similar compounds .
Q & A
Q. What are the common synthetic routes for 4-ethyl-1H-imidazole-5-carboxylic acid in academic laboratories?
The synthesis typically involves cyclization of ethylamine derivatives with carbonyl-containing precursors (e.g., glyoxal or glyoxylic acid) under basic conditions. For example, ethylamine reacts with glyoxal to form an imidazole intermediate, followed by oxidation at the 5-position to introduce the carboxylic acid group. Reaction optimization includes pH control (8–10) and temperature modulation (60–80°C) to minimize side products like 4-ethyl-1H-imidazole (by over-alkylation) . Purification often employs recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate as eluents.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm regiochemistry and substitution patterns. The ethyl group’s protons appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm), while the carboxylic acid proton is deshielded (δ ~12 ppm) .
- FTIR : A broad O–H stretch (~2500–3000 cm) and C=O vibration (~1700 cm) confirm the carboxylic acid group.
- X-ray crystallography : Resolves steric effects of the ethyl group and hydrogen-bonding networks involving the carboxylic acid. SHELX software is widely used for structure refinement .
Advanced Research Questions
Q. How does the ethyl group’s position influence the compound’s reactivity and biological activity compared to analogs?
The 4-ethyl substitution creates steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Compared to 1-ethyl-1H-imidazole-5-carboxylic acid, the 4-ethyl derivative exhibits weaker hydrogen bonding due to reduced accessibility of the carboxylic acid group, impacting protein-ligand interactions. Computational studies (e.g., DFT) reveal higher electron density at the 2-position, making it a potential site for electrophilic substitution .
Q. What computational strategies are employed to predict the compound’s interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., cyclooxygenase-2) by optimizing hydrogen bonds between the carboxylic acid and Arg120/Arg513 residues.
- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments, highlighting conformational flexibility of the ethyl group .
Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?
Discrepancies often arise from polymorphism or solvent inclusion in crystals. For example, NMR may suggest a planar imidazole ring, while X-ray data show puckering due to crystal packing. Cross-validation using PXRD and thermal analysis (TGA/DSC) clarifies phase purity. SHELXL refinement with TWIN/BASF commands can model twinning in problematic crystals .
Q. What methodologies are used to assess the compound’s antimicrobial activity?
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. The carboxylic acid group enhances solubility in culture media, but the ethyl group may reduce membrane permeability.
- Time-kill studies : Monitor bactericidal kinetics, revealing concentration-dependent inhibition .
Q. How does comparative analysis with structural analogs guide SAR studies?
Similarity indices (e.g., Tanimoto coefficients) compare electronic profiles (via DFT) and bioactivity. For instance, 1-methyl analogs show higher logP values (1.2 vs. 0.8 for 4-ethyl), correlating with improved blood-brain barrier penetration. Substituent effects are quantified using Hammett constants (σ~meta~ for ethyl: -0.07) to predict reactivity in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
